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Compound of Interest

Compound Name:
Methyl 3-bromo-5-chloro-2-

hydroxybenzoate

CAS No.: 4068-71-7

Cat. No.: B1395689

Get Quote

Executive Summary
Halogenated hydroxybenzoates represent a pivotal scaffold in both agrochemical and

pharmaceutical development. Defined by the presence of a phenolic hydroxyl group, a

carboxylic acid moiety, and one or more halogen substituents (F, Cl, Br, I) on the benzene ring,

these compounds exhibit unique physicochemical properties. The strategic introduction of

halogens modulates acidity (pKa), lipophilicity (LogP), and creates specific molecular

recognition motifs known as "halogen bonds." This guide provides a technical deep-dive into

their discovery, synthetic evolution, and modern application in kinase inhibition and parasiticidal

therapies.

Physicochemical Core: The Halogen Effect
The utility of halogenated hydroxybenzoates stems from the electronic and steric perturbations

introduced by the halogen atom.

Acidity and pKa Modulation
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The inductive electron-withdrawing nature of halogens (

effect) significantly increases the acidity of both the phenolic hydroxyl and the carboxylic acid
compared to the parent hydroxybenzoic acid.

Compound
Substituent
Pattern

pKa (COOH) pKa (OH) Impact

Salicylic Acid 2-OH 2.97 13.6 Baseline

3,5-

Dichlorosalicylic

Acid

2-OH, 3,5-Cl ~2.2 ~10.5

Enhanced acidity

improves

solubility at

physiological pH.

3,5-

Diiodosalicylic

Acid

2-OH, 3,5-I ~2.1 ~9.8

Significant drop

in phenolic pKa;

uncoupler of

oxidative

phosphorylation.

4-

Hydroxybenzoic

Acid

4-OH 4.54 9.3
Baseline para-

isomer.

3,5-Dibromo-4-

hydroxybenzoic
4-OH, 3,5-Br 3.65 6.5

Drastic

acidification of

phenol; mimics

tyrosine

phosphorylation

state.

The Halogen Bond (X-Bond)
In modern drug discovery, these scaffolds are prized for their ability to form halogen bonds. A

halogen bond (

) occurs when the electropositive "sigma-hole" on the halogen (X) interacts with a Lewis base
(Y, typically a backbone carbonyl oxygen in proteins).
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Directionality: Highly linear (

), allowing for precise geometric targeting in enzyme active sites (e.g., Kinase hinge
regions).

Historical Evolution and Discovery
The history of these compounds is not a single discovery but a bifurcation of industrial and

medicinal intent.

Late 19th Century: The industrialization of the Kolbe-Schmitt reaction (1860s) made salicylic

acid abundant. Chemists immediately began chlorinating it to create dye intermediates.

1927 (The Clinical Turn): Leulier and Pinet established the first reliable high-yield synthesis

of 3,5-dichlorosalicylic acid using chlorourea and perhydrol, moving it from a dye

intermediate to a potential antiseptic.

1960s (The Agrochemical Boom): The discovery that specific isomers (3,6-dichloro-2-

methoxybenzoic acid, Dicamba) had potent auxinic herbicide activity drove the need for

regioselective synthesis of 3,6-dichloro-2-hydroxybenzoic acid, distinct from the 3,5-isomer.

1970s (Anthelmintics): The synthesis of Rafoxanide (1969) utilized 3,5-diiodosalicylic acid to

create potent liver fluke treatments, leveraging the iodine atoms to uncouple mitochondrial

oxidative phosphorylation.

Synthetic Methodologies
The synthesis of these compounds is dictated by the directing effects of the hydroxyl group.

Pathway A: Direct Halogenation (The 3,5-Pathway)
Target: 3,5-Dichlorosalicylic acid (and analogs).[1] Mechanism: Electrophilic Aromatic

Substitution (EAS). The hydroxyl group is a strong ortho/para director.[2] Since the ortho (C2) is

occupied by the hydroxyl and the ipso (C1) by the carboxyl, electrophiles attack C3 and C5.

Protocol 1: Synthesis of 3,5-Dichlorosalicylic Acid

Reagents: Salicylic acid (1.0 eq), Chlorine gas (
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), Glacial Acetic Acid.[3]

Procedure:

Dissolve salicylic acid in glacial acetic acid.

Maintain temperature at

.

Bubble

gas slowly. The first equivalent chlorinates the 5-position (sterically favored).

Raise temperature to

and continue

addition to chlorinate the 3-position.

Purification: Recrystallize from ethanol/water.

Yield: Typically 80-90%.

Pathway B: The Kolbe-Schmitt Route (The 3,6-Pathway)
Target: 3,6-Dichloro-2-hydroxybenzoic acid (Dicamba Intermediate).[4][5][6] Challenge: Direct

chlorination of salicylic acid cannot yield the 3,6-isomer because the 6-position is deactivated

and sterically hindered. Solution: Carboxylation of a pre-halogenated phenol.

Protocol 2: High-Pressure Carboxylation

Precursor: 2,5-Dichlorophenol.[5]

Reagents:

(Catalyst),

(100 atm).

Procedure:
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Form the potassium phenoxide salt of 2,5-dichlorophenol.

Autoclave at

under 100 atm

.

Mechanism: The

inserts ortho to the phenoxide.[7] Due to the blocking Cl at C2 (original numbering),
substitution occurs at the vacant ortho position (C6).

Workup: Acidification precipitates the 3,6-dichloro-2-hydroxybenzoic acid.

Pathway C: Iodination (The Rafoxanide Route)
Target: 3,5-Diiodosalicylic acid. Protocol:

Reagents: Salicylic acid,

,

(oxidant), Ethanol.

Procedure:

Dissolve salicylic acid in ethanol at

.

Add

.

Dropwise addition of

(regenerates

from

).
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Reflux for 2 hours.

Yield: >90% (High atom economy due to peroxide recycling).

Visualizing the Synthesis Logic

Salicylic Acid
(2-Hydroxybenzoic acid)

Cl2 / AcOH I2 / H2O2

3,5-Dichlorosalicylic Acid
(Antiseptic / Intermediate)

Direct EAS
(Ortho/Para direction)

3,5-Diiodosalicylic Acid
(Rafoxanide Precursor)

Oxidative Iodination

2,5-Dichlorophenol

Kolbe-Schmitt
(CO2, K2CO3, 150°C)

3,6-Dichloro-2-hydroxybenzoic Acid
(Dicamba Intermediate)

Carboxylation
(Regioselective)

Click to download full resolution via product page

Caption: Divergent synthetic pathways for 3,5-substituted (via direct halogenation) vs. 3,6-

substituted (via Kolbe-Schmitt) hydroxybenzoates.[6]

Biological Applications & Mechanism of Action
Kinase Inhibition (The Halogen Bond)
In modern oncology, halogenated hydroxybenzoates (and their benzotriazole isosteres) are

used to target Casein Kinase 2 (CK2) and other serine/threonine kinases.

Mechanism: The ATP binding pocket of kinases contains a "hinge region" with exposed

backbone carbonyls.

Interaction: A halogenated ligand (e.g., tetrabromobenzotriazole or a brominated

hydroxybenzoate derivative) positions a Br or I atom to face the carbonyl oxygen of a residue

like Val116 or Glu114.
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Result: The sigma-hole interaction (

) mimics the hydrogen bond of the adenine ring of ATP but with higher specificity and affinity,
displacing ATP and inhibiting the enzyme.

Anthelmintics (Rafoxanide)
Rafoxanide is a salicylanilide derivative synthesized from 3,5-diiodosalicylic acid.

Target: Liver flukes (Fasciola hepatica).

Mechanism: The lipophilic, acidic nature of the 3,5-diiodo-salicyl moiety allows the molecule

to embed in the inner mitochondrial membrane. It acts as a proton ionophore, dissipating the

proton gradient (

) required for ATP synthesis (uncoupling). The iodine atoms are crucial for lipophilicity and
membrane insertion.

Natural Occurrence
While rare compared to terrestrial phenolic acids, halogenated hydroxybenzoates occur in

marine environments.

Marine Polychaetes: Worms of the family Capitellidae produce brominated phenols and

brominated hydroxybenzoate derivatives as chemical defense metabolites.

Biosynthesis: These are generated by haloperoxidases, enzymes that use hydrogen

peroxide to oxidize bromide ions (

) from seawater into electrophilic bromine species (

), which then halogenate tyrosine or hydroxybenzoic acid precursors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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